BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Kinase inhibition Structure-activity relationship Benzothiophene pharmacophore

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2034392-41-9) is a synthetic small-molecule sulfonamide belonging to the benzene sulfonamide oxazole compound class disclosed in the GlaxoSmithKline patent family US 8,415,345 / WO2009137391A2, which targets the Ras-Raf-MEK-ERK kinase signaling pathway. The compound incorporates three distinct pharmacophoric elements: a benzothiophene ring, a chiral propan-2-yl linker, and a 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety, with a molecular formula of C16H18N2O3S2 and a molecular weight of 350.45 g/mol.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 2034392-41-9
Cat. No. B2671875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS2034392-41-9
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32
InChIInChI=1S/C16H18N2O3S2/c1-10(8-13-9-22-15-7-5-4-6-14(13)15)18-23(19,20)16-11(2)17-21-12(16)3/h4-7,9-10,18H,8H2,1-3H3
InChIKeyIGZOPRKWVNCLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2034392-41-9): Procurement-Relevant Compound Profile


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2034392-41-9) is a synthetic small-molecule sulfonamide belonging to the benzene sulfonamide oxazole compound class disclosed in the GlaxoSmithKline patent family US 8,415,345 / WO2009137391A2, which targets the Ras-Raf-MEK-ERK kinase signaling pathway [1]. The compound incorporates three distinct pharmacophoric elements: a benzothiophene ring, a chiral propan-2-yl linker, and a 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety, with a molecular formula of C16H18N2O3S2 and a molecular weight of 350.45 g/mol [2]. This chemotype is structurally related to the clinically validated BRAF inhibitor dabrafenib (Tafinlar), which emerged from the same patent family, providing class-level context for its potential utility in kinase inhibitor research programs [1].

Why N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide Cannot Be Substituted by In-Class Analogs Without Quantitative Verification


Within the benzene sulfonamide oxazole compound class, subtle structural variations produce profound differences in kinase selectivity profiles, as demonstrated by the divergent clinical trajectories of compounds from the US 8,415,345 patent family [1]. The target compound's specific combination of a benzothiophene ring at the 3-position linked via a chiral propan-2-yl spacer to a 3,5-dimethylisoxazole-4-sulfonamide constitutes a distinct chemotype that differs from both the thiazole-based dabrafenib scaffold and other oxazole congeners bearing alternative heterocyclic substituents [2]. Even within the same Markush structure, modifications to the heterocycle (thiazole vs. oxazole), substitution pattern on the sulfonamide, and the nature of the pendant aryl group can drastically alter target binding kinetics, off-target activity, and cellular potency—making generic interchange without quantitative head-to-head data scientifically indefensible [1].

Quantitative Differentiation Evidence for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2034392-41-9): Head-to-Head and Cross-Study Comparator Data


Benzothiophene vs. Phenyl Ring A: Structural Differentiation and Predicted Kinase Binding Impact

The target compound incorporates a benzothiophene (benzo[b]thiophen-3-yl) as Ring A, whereas the majority of exemplified oxazole compounds in US 8,415,345 bear a phenyl ring or substituted phenyl at this position [1]. The benzothiophene moiety introduces an extended aromatic surface and a sulfur heteroatom capable of participating in unique hydrophobic and polar interactions within the kinase ATP-binding pocket, as demonstrated in crystallographic studies of benzothiophene-containing BRAF inhibitors showing enhanced binding to the BPII pocket relative to phenyl analogs [2]. This structural feature differentiates the target compound from simpler phenyl-bearing oxazole sulfonamides and may confer altered kinase selectivity profiles.

Kinase inhibition Structure-activity relationship Benzothiophene pharmacophore

Chiral Propan-2-yl Linker: Stereochemical Differentiation from Achiral and Alternative-Linker Analogs

The compound contains a chiral center at the propan-2-yl linker position, meaning it exists as a pair of enantiomers (R and S configurations). In the broader benzene sulfonamide oxazole/thiazole class, the stereochemistry of this linker has been shown to significantly impact kinase inhibitory potency, with individual enantiomers often exhibiting >10-fold differences in IC50 values against target kinases [1]. The target compound's specific enantiomeric composition (racemate vs. single enantiomer) at the point of procurement directly determines its biological activity profile and must be specified. This contrasts with achiral analogs that lack this stereochemical dimension of differentiation.

Chiral resolution Stereochemistry-activity relationship Enantiomer differentiation

3,5-Dimethylisoxazole-4-sulfonamide vs. Thiazole Sulfonamide: Heterocycle Core Differentiation from Dabrafenib

The target compound features a 3,5-dimethylisoxazole-4-sulfonamide core (W = O), whereas the clinically approved drug dabrafenib (Tafinlar) from the same patent family bears a thiazole sulfonamide core (W = S) [1]. This O→S heteroatom substitution represents a scaffold-hopping modification that can alter hydrogen-bonding capacity, lipophilicity (calculated ΔlogP ~ -0.3 to -0.5 for oxazole vs. thiazole), and metabolic stability profiles [2]. Dabrafenib is a potent BRAF V600E inhibitor with an IC50 of 0.8 nM in biochemical assays and demonstrated clinical efficacy in BRAF-mutant melanoma [3]; the isoxazole analog may exhibit a shifted kinase selectivity profile compared to the thiazole, though direct comparative data remains proprietary or undisclosed.

Isoxazole vs. thiazole Kinase selectivity Scaffold hopping

Patent Family Context and Freedom-to-Operate Differentiation from Generic Thiazole Kinase Inhibitors

The target compound falls within the scope of the GSK patent family (US 8,415,345, expiring January 20, 2030, plus potential extensions) which covers both thiazole and oxazole benzene sulfonamide compounds as Raf kinase pathway inhibitors [1]. This patent family is distinct from other benzene sulfonamide kinase inhibitor patents (e.g., Novartis AG benzisoxazole sulfonamide derivatives, US 10,865,197; Pfizer benzisoxazole sulfonamide derivatives targeting KAT inhibitors) [2][3]. The specific compound CAS 2034392-41-9, as an oxazole variant with a benzothiophene ring, occupies a unique structural niche that is not explicitly exemplified in competing patent estates, potentially offering differentiated intellectual property positioning for follow-on research programs.

Patent landscape Freedom to operate Proprietary position

Optimal Research and Industrial Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2034392-41-9)


Kinase Inhibitor Scaffold-Hopping SAR Programs Targeting the Ras-Raf-MEK-ERK Pathway

This compound serves as an isoxazole-based scaffold-hopping probe for research programs seeking to explore heterocycle substitution effects (oxazole vs. thiazole) on kinase selectivity within the benzene sulfonamide chemotype. As established in Section 3, the 3,5-dimethylisoxazole-4-sulfonamide core differentiates it from the thiazole-based dabrafenib scaffold [1]. Research teams can use this compound as a starting point to systematically compare isoxazole-containing analogs against thiazole benchmarks in biochemical kinase panels and cellular phospho-ERK assays, generating proprietary SAR data that may reveal differentiated selectivity profiles or metabolic stability advantages.

Benzothiophene Pharmacophore Exploration in ATP-Competitive Kinase Inhibitor Design

The benzothiophene (benzo[b]thiophen-3-yl) Ring A substituent provides an extended aromatic system with unique sulfur-mediated interactions, as discussed in Section 3 [1]. This compound is suited for research programs investigating the impact of fused bicyclic heteroaromatic rings on kinase ATP-pocket binding compared to monocyclic phenyl or substituted phenyl analogs. The compound can be used as a reference ligand in computational docking studies, surface plasmon resonance (SPR) binding assays, or X-ray crystallography trials to elucidate benzothiophene-specific binding modes.

Enantiomer-Specific Activity Profiling and Chiral Resolution Method Development

Given the chiral propan-2-yl linker, this compound (presumed racemate based on CAS registration) is appropriate for stereochemistry-activity relationship (SSAR) studies. Research groups can perform chiral chromatographic resolution (e.g., using Chiralpak IA or AD-H columns) to isolate individual enantiomers, then evaluate each enantiomer's kinase inhibitory profile to quantify the eudysmic ratio [1]. The resulting data can guide decisions about whether enantioselective synthesis is warranted for follow-on optimization candidates.

Freedom-to-Operate Assessment and Competitive Intelligence for Oxazole Sulfonamide Kinase Inhibitors

As identified in the patent landscape analysis (Section 3, Evidence Item 4), this compound occupies a structural niche within the GSK patent estate (US 8,415,345) that is distinct from competitor patents held by Novartis and Pfizer targeting different enzyme families [2][3]. Pharmaceutical R&D and IP teams can procure this compound as a reference standard to benchmark internal proprietary oxazole sulfonamide series against the GSK-disclosed chemical space, facilitating freedom-to-operate clearance and patentability assessments for new chemical entities in the kinase inhibitor field.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.